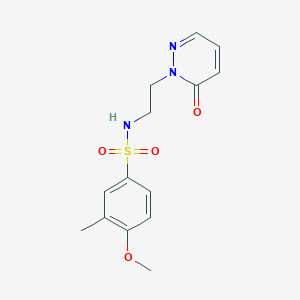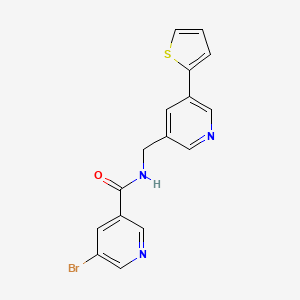![molecular formula C16H19N3O3S B2541061 4-((苯并[d]噻唑-6-甲酰胺)甲基)哌啶-1-羧酸甲酯 CAS No. 1797613-69-4](/img/structure/B2541061.png)
4-((苯并[d]噻唑-6-甲酰胺)甲基)哌啶-1-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a benzo[d]thiazole moiety linked to a piperidine ring via a carboxamide bridge
科学研究应用
Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The target of these compounds is often the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives typically interact with their targets by forming covalent bonds, leading to the inhibition of the target’s function .
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the synthesis of cell wall components in mycobacterium tuberculosis, thereby inhibiting its growth .
Result of Action
The inhibition of target enzymes by benzothiazole derivatives typically results in the disruption of essential biological processes, leading to the death of the pathogen .
生化分析
Biochemical Properties
Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate, as part of the thiazole family, may share some of the biological activities common to thiazole derivatives . Thiazoles have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Cellular Effects
The cellular effects of Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate are currently not well-documented. As a thiazole derivative, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Specific effects on various types of cells and cellular processes need to be investigated further.
Molecular Mechanism
The molecular mechanism of action of Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate is not yet fully elucidated. Thiazole derivatives have been shown to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom These interactions could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole core, which is then functionalized to introduce the carboxamide group. The piperidine ring is subsequently attached through a nucleophilic substitution reaction. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzo[d]thiazole ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzo[d]thiazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
相似化合物的比较
Similar Compounds
Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate: shares structural similarities with other benzo[d]thiazole derivatives and piperidine-containing compounds.
Benzo[d]thiazole derivatives: These compounds are known for their diverse biological activities, including anticancer and antimicrobial properties.
Piperidine-containing compounds: Piperidine is a common scaffold in medicinal chemistry, often used to improve the pharmacokinetic properties of drugs.
Uniqueness
The uniqueness of Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate lies in its combined structural features, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
methyl 4-[(1,3-benzothiazole-6-carbonylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-22-16(21)19-6-4-11(5-7-19)9-17-15(20)12-2-3-13-14(8-12)23-10-18-13/h2-3,8,10-11H,4-7,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOACIWQJAKEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-(propane-1-sulfonyl)pyridazine](/img/structure/B2540978.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2540982.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2540984.png)
![1-(4-Methoxyphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B2540987.png)
![[(4-Ethylphenyl)carbamoyl]methyl 2-methylbenzoate](/img/structure/B2540988.png)






![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2540998.png)

